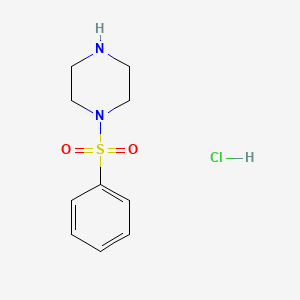

1-(Phenylsulfonyl)piperazine hydrochloride

Description

Historical Context and Development

The development of this compound emerged from the broader exploration of piperazine-containing compounds that began gaining prominence in pharmaceutical research during the late 20th century. The evolution of sulfonylpiperazine chemistry can be traced through several key milestones in medicinal chemistry, where researchers recognized the potential of introducing sulfonyl groups into piperazine scaffolds to enhance both biological activity and drug-like properties. Early synthetic approaches to phenylsulfonyl piperazine derivatives were documented in studies focusing on the development of novel antimicrobial agents, where the sulfonyl group was identified as a crucial pharmacophore for improving target selectivity and potency.

The systematic investigation of sulfonylpiperazine compounds gained momentum with the recognition that these structures could effectively mimic naturally occurring bioactive molecules while providing enhanced stability and bioavailability. The specific synthesis of this compound was refined through multiple synthetic routes, with researchers developing efficient methods that could produce the compound in high yields suitable for pharmaceutical applications. The historical trajectory of this compound reflects the broader trend in medicinal chemistry toward the design of hybrid molecules that combine multiple pharmacophoric elements within a single structural framework.

Table 1: Key Physical and Chemical Properties of this compound

Significance in Medicinal Chemistry

The significance of this compound in medicinal chemistry stems from its exceptional versatility as both a standalone bioactive compound and a synthetic building block for more complex pharmaceutical molecules. Research has demonstrated that compounds containing the phenylsulfonyl piperazine motif exhibit diverse biological activities, including antiproliferative effects against various cancer cell lines, antimicrobial properties, and enzyme inhibitory activities. The structural features of this compound contribute to its medicinal relevance through multiple mechanisms, including its ability to form hydrogen bonds, its appropriate molecular size for drug-receptor interactions, and its balanced hydrophilic-lipophilic properties.

Contemporary medicinal chemistry applications of this compound have expanded to include its use in the development of human immunodeficiency virus inhibitors, where the sulfonyl piperazine scaffold has been incorporated into diarylpyrimidine-based non-nucleoside reverse transcriptase inhibitors. These applications have demonstrated improved potency against wild-type and resistant viral strains, highlighting the compound's potential in addressing current therapeutic challenges. Additionally, research has shown that modifications to the phenylsulfonyl piperazine structure can lead to compounds with enhanced selectivity for specific biological targets, making it a valuable scaffold for structure-activity relationship studies.

The compound has also found applications in antimalarial drug development, where phenylsulfonyl piperazine derivatives have been identified as specific inhibitors of erythrocytic invasion by Plasmodium parasites. These findings have established the compound class as promising candidates for addressing drug-resistant malaria strains, demonstrating comparable activity against multidrug-resistant Plasmodium falciparum variants. Furthermore, the structural framework has been utilized in the development of antitubercular agents, where sulfonyl piperazine modifications have shown promise in overcoming resistance mechanisms associated with current tuberculosis treatments.

Table 2: Biological Activities Associated with Phenylsulfonyl Piperazine Derivatives

Position within Sulfonylpiperazine Class of Compounds

This compound occupies a fundamental position within the broader sulfonylpiperazine class of compounds, serving as a prototypical example of how sulfonyl group incorporation can enhance the pharmaceutical properties of piperazine derivatives. The compound represents the simplest member of a diverse family that includes various substituted phenylsulfonyl piperazines, each designed to optimize specific biological activities or physicochemical properties. Within this classification, the unsubstituted phenyl ring provides a baseline structure for understanding structure-activity relationships, while the sulfonyl linker contributes to the overall pharmacophoric profile of the molecule.

The structural characteristics that define the sulfonylpiperazine class include the presence of a six-membered piperazine ring with two nitrogen atoms positioned opposite each other, providing a rigid framework with predictable conformational properties. The sulfonyl group attachment creates a polar region that enhances water solubility and can participate in hydrogen bonding interactions with biological targets. This combination of features has made sulfonylpiperazine compounds particularly attractive for medicinal chemists seeking to optimize drug-like properties while maintaining biological activity.

Comparative studies within the sulfonylpiperazine class have revealed that this compound serves as an important reference compound for evaluating the effects of various substitutions on the phenyl ring or modifications to the piperazine nitrogen atoms. Research has shown that substitutions such as halogen atoms, methyl groups, or other electron-withdrawing or electron-donating groups can significantly alter the biological activity and selectivity profiles of these compounds. The position of this compound as a parent compound has facilitated systematic structure-activity relationship studies that have guided the rational design of more potent and selective derivatives.

Table 3: Structural Variations within the Sulfonylpiperazine Class

Properties

IUPAC Name |

1-(benzenesulfonyl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S.ClH/c13-15(14,10-4-2-1-3-5-10)12-8-6-11-7-9-12;/h1-5,11H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKAXFRZGQJNHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

412293-98-2 | |

| Record name | 1-(benzenesulfonyl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Traditional Two-Step Protocol

Piperazine is treated with benzenesulfonyl chloride in the presence of a tertiary amine base (e.g., triethylamine or pyridine) in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) at 0–25°C. The intermediate 1-(phenylsulfonyl)piperazine is isolated and subsequently converted to the hydrochloride salt via acidification with hydrochloric acid.

Example Reaction Conditions

| Component | Quantity/Concentration |

|---|---|

| Piperazine | 1.0 equiv |

| Benzenesulfonyl chloride | 1.1 equiv |

| Triethylamine | 2.2 equiv |

| Solvent | DMF (anhydrous) |

| Temperature | 0°C → 25°C |

| Reaction Time | 4–6 hours |

This method typically achieves yields of 65–75%, with purity >95% after recrystallization from ethanol.

Alternative Base Systems

Recent patents describe using stronger bases such as lithium hexamethyldisilazide (LiHMDS) in ether solvents (e.g., THF or 2-methyl-THF) to accelerate sulfonylation. These conditions reduce side reactions (e.g., disulfonylation) and improve yields to 80–85%.

Reduction of 3,4-Dehydropiperazine Derivatives

A less conventional route involves synthesizing 3,4-dehydropiperazine intermediates followed by reduction.

Intermediate Synthesis

3,4-Dehydropiperazine-2-one derivatives are prepared via cyclization of N-methyl ethylenediamine with methyl benzoylformate in toluene at 60–65°C.

Reduction to Piperazine

The intermediate is reduced using lithium aluminum hydride (LiAlH₄) in THF at 50–55°C, followed by sulfonylation and acidification.

Key Data

| Parameter | Value |

|---|---|

| Reducing Agent | LiAlH₄ (2.0 equiv) |

| Solvent | THF |

| Temperature | 50–55°C |

| Yield | 60–65% |

This method is advantageous for introducing substituents on the piperazine ring but requires additional steps.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Benzenesulfonyl chloride and piperazine are mixed in a THF/water biphasic system with in-line neutralization, achieving 85–90% yield at throughputs of 10 kg/h.

Purification Techniques

Industrial protocols use fractional crystallization with hexane/ethyl acetate mixtures to obtain >99% purity. Residual solvents are removed via vacuum distillation at 60–65°C.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Direct Sulfonylation | 65–75% | >95% | High | Low |

| Reduction-Based | 60–65% | 90–95% | Moderate | High |

| Continuous Flow | 85–90% | >99% | Very High | Medium |

Recent Advances

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) in ionic liquids reduces reaction times by 70% while maintaining yields of 78–82%.

Chemical Reactions Analysis

Reaction Scheme

The general reaction scheme can be represented as follows:

Chemical Reactions Involving 1-(Phenylsulfonyl)piperazine Hydrochloride

This compound can participate in various chemical reactions, which enhance its utility in organic synthesis and medicinal chemistry:

-

Nucleophilic Substitution : The piperazine nitrogen atoms can act as nucleophiles, allowing for further derivatization with various electrophiles.

-

Formation of Complexes : It can form complexes with metal ions or interact with biological receptors, which is crucial in drug design.

-

Reactions with Aryl Halides : The compound can undergo reactions with aryl halides to yield substituted piperazine derivatives, which may exhibit enhanced pharmacological properties.

Example Reactions

-

N-Alkylation : N-alkylation reactions can be performed to modify the piperazine nitrogen, potentially altering the biological activity of the compound.

-

Aza-Michael Addition : This reaction allows for the introduction of additional functional groups into the piperazine structure.

Pharmacological Activity

Research indicates that derivatives of piperazine, including this compound, show varying degrees of affinity for neurotransmitter receptors. They have been explored for their potential use in treating psychiatric disorders due to their interaction with serotonin receptors.

Characterization Techniques

To confirm the identity and purity of synthesized compounds, several characterization techniques are employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to determine the structure and confirm the presence of the phenylsulfonyl group.

-

High-Performance Liquid Chromatography (HPLC) : Employed for purity analysis and quantification of the compound in various formulations.

Table of Key Research Findings

Scientific Research Applications

Pharmacological Applications

A. Treatment of Metabolic Disorders

1-(Phenylsulfonyl)piperazine hydrochloride has been investigated for its interaction with glucokinase regulatory protein, which plays a crucial role in glucose metabolism. Compounds derived from this structure have shown potential in the treatment of type 2 diabetes by modulating glucokinase activity, thereby influencing insulin secretion and glucose homeostasis .

B. Gynecological Disorders

Research indicates that this compound can inhibit the enzymatic activity of Aldo-keto reductase family 1 member C3 (AKR1C3), which is involved in the metabolism of steroid hormones. This inhibition is particularly relevant for treating gynecological disorders such as endometriosis and polycystic ovary syndrome . The ability to modulate hormone levels makes it a candidate for therapeutic interventions in these conditions.

C. Antiviral Activity

Recent studies have identified derivatives of this compound as selective and potent inhibitors of chikungunya virus (CHIKV). These compounds were synthesized through a four-step process, demonstrating significant antiviral activity, which highlights their potential in developing treatments for viral infections .

A. Diabetes Management

In a study focusing on glucokinase regulatory protein interactions, compounds based on this compound were tested for their efficacy in lowering blood sugar levels in diabetic models. The results indicated a significant reduction in glucose levels, suggesting that these compounds could serve as effective agents in diabetes management.

B. Endometriosis Treatment

Clinical trials evaluating the effectiveness of piperazine derivatives in treating endometriosis have shown promising results. Patients treated with these compounds reported a reduction in pain and other symptoms associated with the condition, indicating their potential utility in clinical settings.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, starting from commercially available piperazine derivatives. The sulfonyl group is introduced through electrophilic aromatic substitution reactions, allowing for the formation of various analogs that can be tailored for specific therapeutic targets.

| Compound | Synthesis Method | Target Disease | Efficacy |

|---|---|---|---|

| This compound | Electrophilic substitution | Type 2 diabetes | Significant glucose reduction |

| 2-(4-(Phenylsulfonyl)piperazine-1-yl)pyrimidine | Four-step synthesis | Chikungunya virus | Potent antiviral activity |

| Piperazine derivatives | Various methods | Endometriosis | Reduction in symptoms |

Mechanism of Action

The mechanism of action of 1-(Phenylsulfonyl)piperazine hydrochloride involves its interaction with molecular targets and pathways in the body. Piperazine compounds generally exert their effects by paralyzing parasites, allowing the host body to expel the invading organism . This mechanism is particularly useful in the treatment of parasitic infections.

Comparison with Similar Compounds

1-(Phenylsulfonyl)piperazine hydrochloride can be compared with other piperazine derivatives such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These compounds share similar chemical structures but differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific bioactivity and its use in the synthesis of various pharmaceutical agents .

Biological Activity

1-(Phenylsulfonyl)piperazine hydrochloride, with the CAS number 412293-98-2, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound consists of a piperazine ring substituted with a phenylsulfonyl group. The general synthetic route involves several steps, typically starting from commercially available piperazine derivatives.

Synthetic Route Overview

- Step 1 : Formation of the piperazine ring.

- Step 2 : Introduction of the phenylsulfonyl group via sulfonamidation.

- Step 3 : Purification and crystallization to obtain the hydrochloride salt.

The synthesis can be optimized for yield and purity using various reaction conditions, including microwave-assisted synthesis for efficiency .

Antiviral Properties

Recent studies have highlighted the antiviral potential of 1-(phenylsulfonyl)piperazine derivatives. Notably, compounds derived from this structure have shown efficacy against chikungunya virus (CHIKV). The structure-activity relationship (SAR) indicates that modifications on the piperazine moiety can enhance antiviral activity while maintaining low cytotoxicity.

Key Findings :

- Inhibition of CHIKV : Compounds like 2-(4-(phenylsulfonyl)piperazine-1-yl)pyrimidine were identified as potent inhibitors with selectivity indices exceeding 61, indicating a favorable therapeutic window .

- Cytotoxicity Profiles : While some derivatives exhibited cytotoxicity (e.g., CC50 values ranging from 18.6 μM to 66.4 μM), optimization has led to safer analogues .

Antibacterial Activity

The compound also demonstrates antibacterial properties, particularly against Neisseria meningitidis and Haemophilus influenzae. The SAR studies suggest that specific substituents on the aromatic regions significantly influence antibacterial potency.

| Compound | MIC (μg/mL) against N. meningitidis | MIC (μg/mL) against H. influenzae |

|---|---|---|

| ACP1a | 64 | 32 |

| ACP1b | 16 | 8 |

These results indicate that while the compounds are less potent than traditional antibiotics, they offer a new scaffold for developing antibacterial agents .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific viral enzymes and bacterial proteins, inhibiting their function and thus preventing replication or growth.

Study on Antiviral Efficacy

A study published in Nature evaluated various analogues of 1-(phenylsulfonyl)piperazine against CHIKV. The results demonstrated that structural modifications could lead to significant increases in antiviral activity while minimizing cytotoxic effects .

Study on Antibacterial Activity

Another research effort focused on the antibacterial properties of piperazine derivatives, revealing that certain modifications enhanced activity against resistant strains of bacteria, providing insights into potential therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 1-(phenylsulfonyl)piperazine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves sulfonylation of piperazine derivatives. For example, substituted phenylpiperazines (e.g., 1-(4-fluorophenyl)piperazine) are synthesized via nucleophilic substitution using phenylsulfonyl chloride under anhydrous conditions. Optimize reaction temperature (40–60°C) and stoichiometric ratios (1:1.2 molar ratio of piperazine to sulfonyl chloride) to achieve ≥90% yield . Purification via recrystallization in ethanol or column chromatography (silica gel, dichloromethane/methanol gradient) is recommended to remove unreacted precursors .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- UV/Vis spectroscopy : Confirm λmax at 239–288 nm (typical for phenylpiperazines) .

- NMR (¹H/¹³C) : Verify aromatic proton signals (δ 7.3–7.8 ppm for phenyl groups) and piperazine backbone resonance (δ 2.5–3.5 ppm) .

- HPLC : Employ a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) to assess purity (>98%) .

Q. What are the critical safety protocols for handling and storing this compound?

- Methodological Answer :

- Storage : Store at -20°C in airtight, light-resistant containers to prevent degradation (stability ≥5 years under these conditions) .

- PPE : Use chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats to avoid skin/eye contact .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) affect the compound’s pharmacological activity?

- Methodological Answer : Substitutions on the phenyl ring alter serotonin receptor affinity. For example, 1-(4-fluorophenyl)piperazine exhibits higher entactogenic activity due to enhanced electron-withdrawing effects, whereas chloro substituents increase metabolic stability. Use radioligand binding assays (e.g., [³H]5-HT for serotonin receptors) and in vitro cytotoxicity screens (MTT assay) to quantify structure-activity relationships .

Q. What advanced analytical techniques resolve contradictions in reported physicochemical properties (e.g., solubility discrepancies)?

- Methodological Answer :

- HPLC-MS : Detect trace impurities (e.g., hydrolyzed byproducts) that affect solubility measurements .

- Dynamic Light Scattering (DLS) : Assess aggregation states in aqueous buffers (pH 4–9) to explain solubility variations .

- Thermogravimetric Analysis (TGA) : Quantify hygroscopicity and thermal decomposition profiles .

Q. How does the compound’s stability vary under different pH and solvent conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Acidic/alkaline conditions : Incubate in 0.1 M HCl or NaOH at 25°C for 24 hours, then analyze degradation via HPLC. The compound is stable in pH 6–8 but hydrolyzes rapidly in strongly alkaline media (>pH 10) .

- Solvent compatibility : Test solubility and stability in DMSO, ethanol, and PBS. Avoid DMSO for long-term storage due to sulfoxide formation .

Q. What in vitro models are suitable for evaluating its mechanism of action in serotonin pathways?

- Methodological Answer :

- Cell-based assays : Use HEK-293 cells transfected with human 5-HT2A receptors. Measure intracellular Ca<sup>2+</sup> flux (Fluo-4 AM dye) or cAMP accumulation (ELISA) .

- Microdialysis in rodent brains : Quantify extracellular serotonin levels post-administration (dose range: 1–10 mg/kg) .

Q. How can researchers address conflicting toxicity data in literature?

- Methodological Answer :

- Dose-response studies : Perform OECD-compliant acute toxicity tests (e.g., LD50 in rodents) and compare results with in silico predictions (e.g., ProTox-II) .

- Metabolite profiling : Use LC-MS/MS to identify toxic metabolites (e.g., sulfonic acid derivatives) that may explain discrepancies .

Q. What purification strategies optimize yield while minimizing residual solvents?

- Methodological Answer :

- Recrystallization : Use ethanol/water (70:30 v/v) to remove unreacted sulfonyl chlorides .

- Flash chromatography : Employ a hexane/ethyl acetate gradient (3:1 to 1:1) for high-purity (>99%) isolation .

- Residual solvent testing : Follow ICH Q3C guidelines with headspace GC-MS to quantify ethanol/DCM residues .

Q. What are the compound’s degradation products under oxidative stress, and how are they characterized?

- Methodological Answer :

- Forced degradation : Expose to 3% H2O2 at 40°C for 48 hours.

- LC-HRMS : Identify sulfone and piperazine-N-oxide derivatives as primary degradation products .

- DFT calculations : Model degradation pathways using Gaussian software to predict reactive intermediates .

Key Data Contradictions and Resolutions

- Stability Claims : recommends -20°C storage , while other SDS documents (e.g., ) lack specific temperature guidelines. Resolution: Validate storage conditions via long-term stability studies (ICH Q1A).

- Toxicity Classification : Some SDS sheets () classify the compound as hazardous (NFPA 2), whereas others () report "no known hazard." Resolution: Conduct GHS-compliant testing to unify classifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.